Cas no 2138061-82-0 (4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol)

4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1155925
- 4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol
- 2138061-82-0
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- Inchi: 1S/C12H18N2O/c1-3-10-4-6-12(15,7-5-10)11-8-13-14(2)9-11/h4,6,8-10,15H,3,5,7H2,1-2H3
- InChI Key: VXDYWNINFZBFOZ-UHFFFAOYSA-N
- SMILES: OC1(C2C=NN(C)C=2)C=CC(CC)CC1
Computed Properties
- Exact Mass: 206.141913202g/mol
- Monoisotopic Mass: 206.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38Ų
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155925-0.05g |
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol |
2138061-82-0 | 0.05g |
$1020.0 | 2023-06-09 | ||
Enamine | EN300-1155925-0.5g |
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol |
2138061-82-0 | 0.5g |
$1165.0 | 2023-06-09 | ||
Enamine | EN300-1155925-5.0g |
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol |
2138061-82-0 | 5g |
$3520.0 | 2023-06-09 | ||
Enamine | EN300-1155925-1.0g |
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol |
2138061-82-0 | 1g |
$1214.0 | 2023-06-09 | ||
Enamine | EN300-1155925-2.5g |
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol |
2138061-82-0 | 2.5g |
$2379.0 | 2023-06-09 | ||
Enamine | EN300-1155925-0.25g |
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol |
2138061-82-0 | 0.25g |
$1117.0 | 2023-06-09 | ||
Enamine | EN300-1155925-10.0g |
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol |
2138061-82-0 | 10g |
$5221.0 | 2023-06-09 | ||
Enamine | EN300-1155925-0.1g |
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol |
2138061-82-0 | 0.1g |
$1068.0 | 2023-06-09 |
4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol Related Literature
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on 4-ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol
4-Ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol: A Comprehensive Overview
4-Ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohex-2-en-1-ol is a complex organic compound with the CAS number 2138061-82-0. This compound belongs to the class of cyclohexenols, which are cyclic alcohols with a six-membered ring containing one double bond. The structure of this compound is characterized by a cyclohexene ring substituted with an ethyl group and a 1-methylpyrazole moiety. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a subject of interest in various research fields.
The cyclohexene ring in this compound is a key structural feature that contributes to its stability and reactivity. The double bond within the ring allows for conjugation, which can influence the electronic properties of the molecule. The ethyl group substitution adds bulk to the structure, potentially affecting the compound's solubility and partition coefficient. On the other hand, the 1-methylpyrazole moiety introduces heteroaromaticity, which is known to enhance biological activity in many drug molecules.
Recent studies have highlighted the potential of 4-Ethyl-1-(1-methyl-1H-pyrazol-4-yl)cyclohexenol as a lead compound in drug discovery. Researchers have explored its ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
The synthesis of 4-Ethyl-1-(1-methylpyrazolyl)cyclohexenol involves a multi-step process that typically includes cyclization reactions and functional group transformations. One common approach involves the use of aldehydes and ketones as starting materials, followed by condensation reactions to form the pyrazole ring. Subsequent oxidation and reduction steps are employed to introduce or modify functional groups, ultimately leading to the desired product.
In terms of pharmacokinetics, this compound has shown promising results in preclinical studies. Its bioavailability has been evaluated in animal models, revealing moderate absorption rates when administered orally. The compound's metabolism appears to be mediated primarily by cytochrome P450 enzymes, with major metabolites identified through mass spectrometry analysis.
The biological activity of 4-Ethyl-cyclohexenol derivatives has been extensively studied in recent years. A research team from Stanford University reported that this compound demonstrates selective activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, studies conducted at the University of California have explored its role as a modulator of ion channels involved in neurological disorders such as epilepsy and Parkinson's disease.
From an environmental perspective, the degradation pathways of CAS 2138061820 have been investigated under various conditions. Results indicate that the compound undergoes hydrolysis in aqueous environments, with degradation rates influenced by pH levels and temperature. These findings are crucial for assessing its environmental impact and ensuring safe disposal practices.
In conclusion, 4-Ethyl-cyclohexenol derivatives, particularly those bearing heteroaromatic substituents like 1-methylpyrazole, represent a promising class of compounds for drug development. Their unique structural features and diverse biological activities make them valuable candidates for further research. As advancements in synthetic chemistry and pharmacology continue to unfold, compounds like CAS 2138061820 are expected to play pivotal roles in addressing unmet medical needs across various therapeutic areas.
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